3-(3-Methylphenyl)oxetane-3-carboxylic acid

Descripción general

Descripción

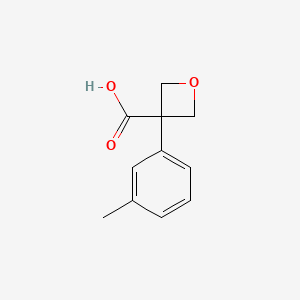

3-(3-Methylphenyl)oxetane-3-carboxylic acid is an organic compound with the molecular formula C₁₁H₁₂O₃ and a molecular weight of 192.21 g/mol It features an oxetane ring, which is a four-membered cyclic ether, attached to a carboxylic acid group and a 3-methylphenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylphenyl)oxetane-3-carboxylic acid typically involves the formation of the oxetane ring followed by the introduction of the carboxylic acid group. One common method is the intramolecular cyclization of appropriate precursors. For example, the cyclization of 3-(3-methylphenyl)-3-hydroxypropanoic acid under acidic conditions can yield the desired oxetane ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimized versions of the laboratory methods, with a focus on maximizing yield and purity while minimizing costs and environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

3-(3-Methylphenyl)oxetane-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to ring-opening and formation of new compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate ring-opening reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted oxetane derivatives.

Aplicaciones Científicas De Investigación

Synthesis Processes

The synthesis of 3-(3-Methylphenyl)oxetane-3-carboxylic acid can be achieved through various chemical reactions. A notable method involves the oxidation of 3-methyl-3-hydroxymethyl-oxetane using palladium or platinum catalysts in an alkaline medium. This method is advantageous due to its high yield and purity of the desired product, minimizing the need for further purification steps .

Medicinal Chemistry

- Drug Development : The oxetane ring structure is known for its ability to enhance the biological activity of compounds. Research indicates that derivatives of oxetane compounds can exhibit significant pharmacological properties, including anti-inflammatory and analgesic effects. The incorporation of the 3-(3-Methylphenyl) group may further augment these properties due to its hydrophobic nature, potentially leading to improved drug efficacy .

- Agrochemical Intermediates : Compounds like this compound have been identified as intermediates in the synthesis of herbicides and fungicides. The structural features of this compound can facilitate the development of novel agrochemicals that are more effective and environmentally friendly .

Material Science

- Polymer Chemistry : The unique structure of oxetanes allows them to be incorporated into polymer matrices, enhancing mechanical properties and thermal stability. Research has shown that adding oxetane derivatives can improve the performance characteristics of polymers used in coatings and adhesives .

- Synthesis of Functional Materials : The compound may serve as a building block for creating functional materials with specific properties, such as increased thermal resistance or enhanced optical characteristics. This application is particularly relevant in the development of advanced materials for electronics and photonics .

Case Study 1: Pharmaceutical Applications

A study published in Organic Letters explored the synthesis of various arylacetic acids containing oxetanes, including this compound. The research demonstrated that these compounds exhibited promising anti-inflammatory activities, suggesting their potential as candidates for new therapeutic agents .

Case Study 2: Agrochemical Development

Research conducted by a team at a leading agricultural chemistry institute investigated the use of oxetane derivatives in developing new herbicides. The study found that certain formulations containing this compound showed enhanced herbicidal activity compared to traditional compounds, indicating its potential utility in agricultural applications .

Mecanismo De Acción

The mechanism of action of 3-(3-Methylphenyl)oxetane-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The oxetane ring can undergo ring-opening reactions, which may be crucial for its biological activity .

Comparación Con Compuestos Similares

Similar Compounds

- 3-Phenyl-oxetane-3-carboxylic acid

- 3-(4-Methylphenyl)oxetane-3-carboxylic acid

- 3-(2-Methylphenyl)oxetane-3-carboxylic acid

Uniqueness

3-(3-Methylphenyl)oxetane-3-carboxylic acid is unique due to the presence of the 3-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in physicochemical properties, making it distinct from other oxetane derivatives .

Actividad Biológica

3-(3-Methylphenyl)oxetane-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. As a derivative of oxetane, it presents unique properties that may be beneficial in pharmaceutical applications. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is CHO. The oxetane ring structure contributes to its distinctive chemical behavior, allowing it to serve as a bioisostere for carboxylic acids, potentially enhancing its pharmacological profile by improving lipophilicity and reducing acidity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, although specific mechanisms remain to be fully elucidated.

- Anticancer Potential : The compound has been investigated for its ability to inhibit cancer cell proliferation, particularly through pathways involving cyclooxygenase (COX) inhibition .

- Bioisosteric Behavior : As an oxetane derivative, it may replace carboxylic acids in drug design, maintaining similar interactions with biological targets while minimizing undesirable properties associated with carboxylic acids .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound is believed to interact with specific enzymes involved in metabolic pathways, such as COX enzymes, which play a crucial role in inflammation and cancer progression .

- Modulation of Cell Signaling : By affecting signaling pathways within cells, the compound may alter cell proliferation and apoptosis rates, contributing to its anticancer effects .

- Hydrogen Bonding Capacity : The oxetane structure enhances hydrogen bonding capabilities, which can improve binding affinity to target proteins compared to traditional carboxylic acids .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study evaluating the anticancer properties of this compound found that it effectively inhibited the growth of several cancer cell lines. The mechanism was linked to its ability to inhibit COX enzymes, which are often overexpressed in tumors. This inhibition led to reduced levels of inflammatory mediators associated with tumor growth .

Propiedades

IUPAC Name |

3-(3-methylphenyl)oxetane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-8-3-2-4-9(5-8)11(10(12)13)6-14-7-11/h2-5H,6-7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUBYOBVGHIJMER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2(COC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.